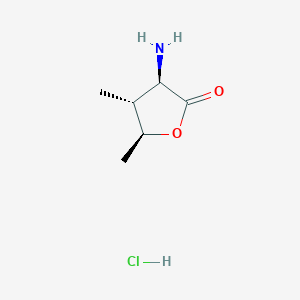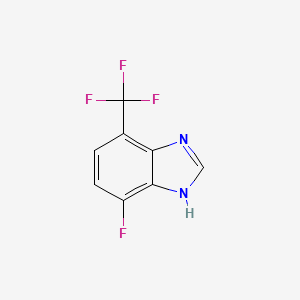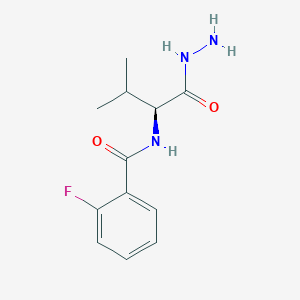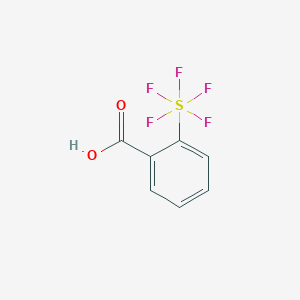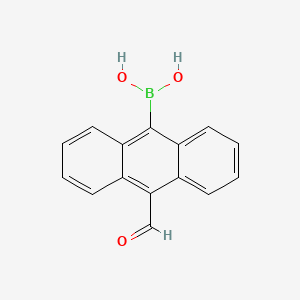
(10-Formylanthracen-9-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10-Formylanthracen-9-yl)boronic acid is an organic compound that features both a boronic acid group and an anthracene moiety. This compound is known for its unique chemical properties and potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10-Formylanthracen-9-yl)boronic acid typically involves the reaction of 10-formylanthracene with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification methods can be tailored to meet industrial standards and regulatory requirements.
Análisis De Reacciones Químicas
Types of Reactions
(10-Formylanthracen-9-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
(10-Formylanthracen-9-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (10-Formylanthracen-9-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the anthracene moiety can participate in photophysical processes, such as fluorescence and energy transfer .
Comparación Con Compuestos Similares
Similar Compounds
9-Anthraceneboronic acid: Similar structure but lacks the formyl group.
10-Phenylanthracene-9-boronic acid: Similar structure with a phenyl group instead of a formyl group.
Uniqueness
(10-Formylanthracen-9-yl)boronic acid is unique due to the presence of both the formyl and boronic acid groups, which confer distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C15H11BO3 |
|---|---|
Peso molecular |
250.06 g/mol |
Nombre IUPAC |
(10-formylanthracen-9-yl)boronic acid |
InChI |
InChI=1S/C15H11BO3/c17-9-14-10-5-1-3-7-12(10)15(16(18)19)13-8-4-2-6-11(13)14/h1-9,18-19H |
Clave InChI |
JFEIIQJFMBNSRJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)
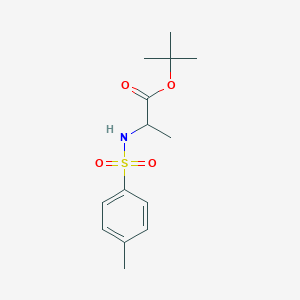
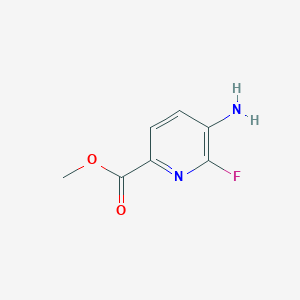
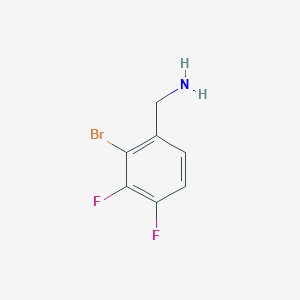
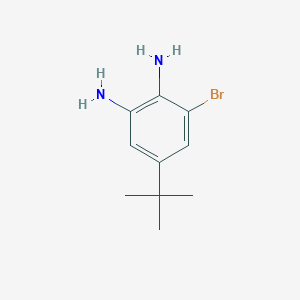
![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)
